N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N8O3 and its molecular weight is 396.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR, allowing it to bind to the receptor and block its activation.
Biochemical Pathways
Upon binding to EGFR, the compound inhibits the activation of several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound prevents the uncontrolled cell growth characteristic of many forms of cancer.
Pharmacokinetics
Given its structural similarity to other indole derivatives , it is likely that it is well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific functional groups present in the compound.
Result of Action
The result of the compound’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR . This can lead to a slowdown or halt in tumor growth, making the compound a potential anticancer agent.
Biochemical Analysis
Biochemical Properties
The compound N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with various biomolecules. It forms intermolecular N–H⋯O hydrogen bonds between the nitrogen atom of the amino group and oxygen atoms of the carboxyl group . This interaction can influence the biochemical reactions in which the compound participates.
Cellular Effects
The compound has shown potent anticancer activities against A549, HeLa, SW480 cancer cell lines and weak activities on HepG2, indicating that it might be an inhibitor of the epidermal growth factor receptor (EGFR) . It also showed weak cytotoxic effects on HL7702, a normal human liver cell line , suggesting that it might have low toxicity against normal cells.
Molecular Mechanism
Its anticancer activity suggests that it might interact with EGFR, a protein that plays a crucial role in cell growth and survival . The compound might inhibit the activation of EGFR, thereby suppressing the proliferation of cancer cells.
Properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3/c1-25-10-14(18(24-25)28-2)17(27)19-5-6-26-16-13(9-23-26)15(21-11-22-16)20-8-12-4-3-7-29-12/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,19,27)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYUWLNOVGIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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